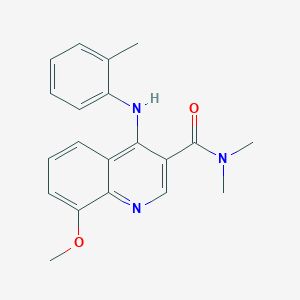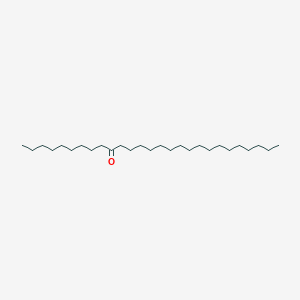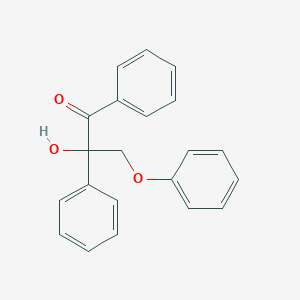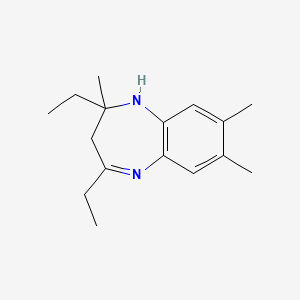
8-methoxy-N,N-dimethyl-4-(2-methylanilino)quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-N,N-dimethyl-4-(2-methylanilino)quinoline-3-carboxamide: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-N,N-dimethyl-4-(2-methylanilino)quinoline-3-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with dimethylamine and a suitable carboxylating agent such as phosgene or triphosgene.
Substitution with 2-Methylaniline: The final step involves the substitution of the quinoline derivative with 2-methylaniline under appropriate reaction conditions, such as heating in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylamino group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and materials science.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and infectious diseases.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of cancer, due to its ability to inhibit specific molecular targets involved in tumor growth and proliferation.
Industry: In the industrial sector, the compound is used in the development of novel materials with unique electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 8-methoxy-N,N-dimethyl-4-(2-methylanilino)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective biochemical reactions. This inhibition can lead to the suppression of cellular processes that are essential for the growth and survival of cancer cells.
類似化合物との比較
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
Quinoline-3-carboxylic acid: A simpler derivative with applications in medicinal chemistry.
Uniqueness: 8-methoxy-N,N-dimethyl-4-(2-methylanilino)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the dimethylamino group enhances its solubility and bioavailability, making it a valuable compound for further research and development.
特性
CAS番号 |
189568-60-3 |
|---|---|
分子式 |
C20H21N3O2 |
分子量 |
335.4 g/mol |
IUPAC名 |
8-methoxy-N,N-dimethyl-4-(2-methylanilino)quinoline-3-carboxamide |
InChI |
InChI=1S/C20H21N3O2/c1-13-8-5-6-10-16(13)22-18-14-9-7-11-17(25-4)19(14)21-12-15(18)20(24)23(2)3/h5-12H,1-4H3,(H,21,22) |
InChIキー |
NDZJYEZBVDRDQX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC2=C3C=CC=C(C3=NC=C2C(=O)N(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-](/img/structure/B14241085.png)
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)




![L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-](/img/structure/B14241133.png)
![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)



![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)
